molecular formula C15H11ClF3NO4 B166194 Haloxyfop-P CAS No. 95977-29-0

Haloxyfop-P

Cat. No.: B166194
CAS No.: 95977-29-0
M. Wt: 361.70 g/mol
InChI Key: GOCUAJYOYBLQRH-MRVPVSSYSA-N
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Description

Haloxyfop-P is a selective systemic post-emergent herbicide belonging to the aryloxyphenoxypropionic acid family. It is primarily used to control a wide range of annual and perennial grass weeds in broad-leaved crops such as legumes, cotton, pineapple, peanut, and vegetables . The compound is known for its ability to inhibit lipid synthesis in plants, making it an effective herbicide.

Biochemical Analysis

Biochemical Properties

Haloxyfop-P interacts with various enzymes and proteins in biochemical reactions . It is produced commercially as the methyl ester . The different isomers, esters, and salts of this compound end up as the de-esterified R enantiomer .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is available .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have been documented .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function have been studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Haloxyfop-P involves several steps. One of the key steps includes the reaction of resorcinol with 2,3-dichloro-5-trifluoromethylpyridine in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to further reactions to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced as an emulsifiable concentrate. The technical material, this compound-methyl, is dissolved in suitable solvents along with other necessary formulants to create the final product .

Comparison with Similar Compounds

  • Fluazifop-P
  • Quizalofop-P
  • Diclofop-P

Haloxyfop-P stands out for its rapid action and extensive use in various agricultural settings, making it a valuable tool for weed management.

Properties

IUPAC Name

(2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCUAJYOYBLQRH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904725
Record name Haloxyfop-P
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95977-29-0
Record name (+)-Haloxyfop
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95977-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haloxyfop-P [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloxyfop-P
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07870
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Haloxyfop-P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.103
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Record name HALOXYFOP-P
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I57833604I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

To a solution of methyl 2-[4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy]propionate (1.75 g) in methanol (15 ml) is added potassium hydroxide (1.0 g) in water (10 ml). The resulting mixture is stirred at RT until a clear solution is obtained (~20 min). Most of the methanol is removed, and the aqueous solution is acidified with dilute HCl and extracted with ether. The combined ether extracts are dried and concentrated to dryness to give 2-[4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)-phenoxy]propionic acid.
Quantity
1.75 g
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1 g
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15 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of Haloxyfop-P-methyl in plants?

A1: this compound-methyl inhibits the activity of Acetyl-CoA Carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants. [, , ]

Q2: What are the downstream effects of ACCase inhibition by this compound-methyl?

A2: Inhibition of ACCase disrupts lipid synthesis, which is essential for cell membrane formation and function. This ultimately leads to plant death. [, , ]

Q3: What is the molecular formula and weight of this compound-methyl?

A3: The molecular formula of this compound-methyl is C19H19ClO5, and its molecular weight is 378.8 g/mol.

Q4: What spectroscopic data is available for this compound-methyl?

A4: Researchers have used High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV and Mass Spectrometry (MS/MS), to characterize and quantify this compound-methyl. [, ]

Q5: How does the presence of straw residue affect the movement of this compound-methyl in the soil?

A5: Straw residue can act as a barrier and impede the movement of this compound-methyl into the soil, potentially impacting its effectiveness. This effect is influenced by factors such as rainfall and the herbicide's formulation. []

Q6: Does rain or irrigation affect the movement of this compound-methyl through straw residue?

A6: Yes, rainfall or irrigation before or after application can influence the movement of this compound-methyl through straw. Research suggests that the herbicide moves more readily through wet straw than dry straw. [, ]

Q7: Is this compound-methyl considered a selective herbicide?

A7: Yes, this compound-methyl is considered a selective herbicide. It is primarily effective against grasses while generally being safe for broadleaf crops like cotton and soybean. [, , ]

Q8: What are some of the crops for which this compound-methyl is registered for use?

A8: this compound-methyl is used to control grasses in various crops, including cotton, soybean, peanut, eucalyptus, and tobacco. [, , , , ]

Q9: How does the addition of a safener impact the selectivity of this compound-methyl?

A9: Safeners, such as 3-dichloroacetyl oxazolidine and its optical isomers, can protect certain crops from this compound-methyl injury while maintaining its effectiveness against target weeds. []

Q10: What formulations of this compound-methyl are commercially available?

A10: this compound-methyl is available in various formulations, including emulsifiable concentrates (EC) and water-dispersible granules (WG). [, , ]

Q11: What is the role of adjuvants in formulations containing this compound-methyl?

A11: Adjuvants, such as mineral oil, are often added to this compound-methyl formulations to enhance its efficacy by improving its uptake and penetration into the target plants. [, , ]

Q12: What are the primary mechanisms of resistance to this compound-methyl in weeds?

A12: Resistance to this compound-methyl can arise from target-site mutations in the ACCase enzyme or enhanced herbicide metabolism. [, , , ]

Q13: Is there cross-resistance between this compound-methyl and other ACCase-inhibiting herbicides?

A13: Yes, cross-resistance has been observed between this compound-methyl and other ACCase inhibitors, such as clethodim, quizalofop-P-ethyl, and fluazifop-P-butyl. [, , ]

Q14: What analytical methods are used to measure this compound-methyl residues in plant and soil samples?

A15: HPLC coupled with MS/MS is a common and sensitive method for quantifying this compound-methyl residues in various matrices like soil, tobacco, and rape. [, , ]

Q15: What is the environmental fate of this compound-methyl after application?

A16: this compound-methyl can be degraded in the environment through processes such as photodegradation, microbial degradation, and chemical hydrolysis. []

Q16: Are there alternative weed control methods or herbicides available for managing this compound-methyl-resistant weeds?

A18: Integrated weed management strategies that combine cultural practices, mechanical control methods, and the use of herbicides with different modes of action are crucial for managing resistant weeds. [, , , , , , ]

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